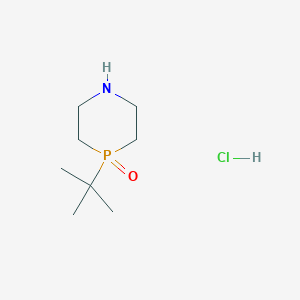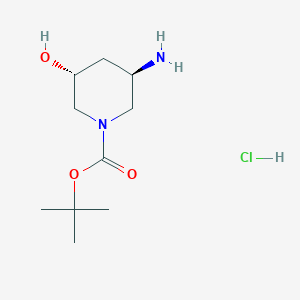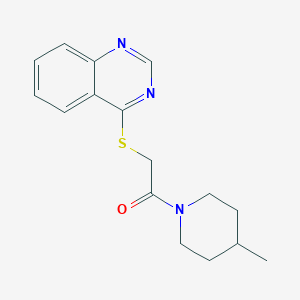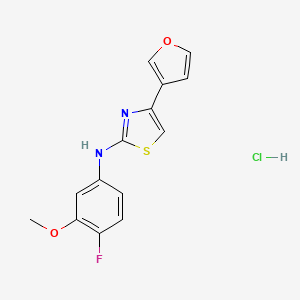![molecular formula C20H12N2O4 B2355430 6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 100264-64-0](/img/structure/B2355430.png)
6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione, commonly known as NBBD, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzo[d][2]benzazepine derivatives, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Benzazepin-2-ones : Benzazepin-2-ones, closely related to 6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione, were synthesized from homoveratroyl chloride and phenacylamine, contributing to the development of benzazepine derivatives (Berney & Schuh, 1981).
Heterocyclic Synthesis for Drug Design : Novel non-planar heterocycles, including fused aryl[e][1,3]diazepinediones, offer significant potential in drug design and medicinal chemistry. These compounds show interesting chemical properties and potential as drug-like molecule precursors (Bardovskyi et al., 2020).
Development of Benzazepine Derivatives : The synthesis of various benzazepine derivatives, including benzazepine-1,2-dione and benzazepine-2,4-dione, has been described, enhancing the diversity of benzazepine-based compounds (Kim & Kim, 2000).
Potential Biological Activity
Antibacterial Properties : Certain benzazepine derivatives have shown antibacterial activity against gram-positive and gram-negative bacteria, indicating potential applications in the treatment of bacterial infections (Abbas et al., 2020).
Antiproliferative Evaluation : Benzazepine derivatives, specifically 1H-Benzo[f]indazole-4,9-dione conjugated with amino acids, exhibited significant antiproliferative activity in cell lines, suggesting potential in anticancer drug development (Molinari et al., 2015).
Potential in Anticancer Research : Fused benzazepinones, including 6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione, have been investigated for their in vivo antitumor activity, indicating their potential use in developing new anticancer therapies (Kunick, 1999).
Mecanismo De Acción
Target of Action
The primary targets of 6-(3-Nitrophenyl)benzodSimilar compounds, such as the paullone isomers, are known to inhibit tubulin polymerase and cyclin-dependent kinases (cdks), which are potential targets for cancer chemotherapy .
Mode of Action
The exact mode of action of 6-(3-Nitrophenyl)benzodIf it shares similarities with the paullone isomers, it may interact with its targets (eg, tubulin polymerase and Cdks) to inhibit their function, thereby affecting cell division and growth .
Biochemical Pathways
The specific biochemical pathways affected by 6-(3-Nitrophenyl)benzodIf it acts similarly to the Paullone isomers, it may affect pathways related to cell division and growth, such as the cell cycle .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-(3-Nitrophenyl)benzod. These properties would impact the compound’s bioavailability and overall pharmacokinetics.
Result of Action
The molecular and cellular effects of 6-(3-Nitrophenyl)benzodIf it acts similarly to the paullone isomers, it may inhibit cell division and growth, potentially making it useful in cancer chemotherapy .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-(3-Nitrophenyl)benzod. Factors such as pH, temperature, and the presence of other molecules could potentially influence its action.
dbenzazepine-5,7-dione, it may share similarities with other compounds such as the Paullone isomers
Propiedades
IUPAC Name |
6-(3-nitrophenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20(24)21(19)13-6-5-7-14(12-13)22(25)26/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTSXKACGSCVEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2355349.png)



![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2355356.png)
![2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide](/img/structure/B2355357.png)
![7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride](/img/structure/B2355358.png)

![9-(tert-Butoxycarbonyl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2355360.png)
![6-[4-[2-(4-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2355361.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2355370.png)